molecular formula C15H21NO3 B3176288 tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate CAS No. 98818-35-0

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Cat. No.: B3176288
CAS No.: 98818-35-0
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-CHWSQXEVSA-N
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Description

“tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” is a chemical compound that is used in the synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of “tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Additionally, chiral sulfinamides, such as enantiopure tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

“tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

“tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” appears as white to pale yellow or pale pink crystals or powder . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Synthesis Techniques

  • Thionyl Chloride-Mediated Synthesis : A high-yielding preparation technique for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate involves chiral inversion via Boc-involved neighboring group participation, mediated by thionyl chloride. This method offers advantages in simplicity, cost-efficiency, and yield, making it reliable for industrial applications (Li et al., 2015).

  • Highly Stereoselective Asymmetric Aldol Routes : Enantioselective synthesis of related carbamate compounds utilizes asymmetric syn- and anti-aldol reactions. These methods are crucial for setting stereogenic centers and have been used to create potent β-secretase inhibitors, indicating their potential in medicinal chemistry (Ghosh et al., 2017).

Catalysis and Chemical Reactions

  • Bioinspired Manganese Complexes in Epoxidation : Manganese complexes are explored for efficient catalytic epoxidation in synthesizing epoxyketone derivatives of tert-butyl carbamate. These complexes use H2O2 as an oxidant, highlighting their role in eco-friendly and efficient synthesis (Qiu et al., 2019).

  • Rhodium-Catalyzed Enantioselective Addition : Rhodium catalysts are utilized for enantioselective addition reactions involving carbamate compounds. Such catalysts play a significant role in synthesizing chiral intermediates for pharmaceuticals (Storgaard & Ellman, 2009).

Applications in Drug Synthesis

  • Synthesis of Natural Product Derivatives : Synthesis of intermediates like (R)-tert-butyl carbamate, related to natural products like jaspine B with cytotoxic activity, exemplifies the compound's utility in developing anticancer drugs (Tang et al., 2014).

  • Enzymatic Kinetic Resolution for Organoselenanes and Organotelluranes : The enzymatic resolution of tert-butyl carbamate derivatives shows excellent enantioselectivity, leading to optically pure enantiomers. This process is pivotal for synthesizing chiral intermediates used in diverse chemical syntheses (Piovan et al., 2011).

Mechanism of Action

The mechanism of action involves the protonation of the tert-butyl carbamate, which results in a carbamic acid. The decarboxylation of the carbamic acid then results in the free amine .

Safety and Hazards

As with all chemicals, “tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” should be handled with care. It should be stored in cool, dry conditions in well-sealed containers .

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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